2,6-Dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2,6-Dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound with a molecular formula of C10H14N2O and a molecular weight of 178.23 g/mol . This compound is part of the pyrido[1,2-a]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one typically involves multicomponent reactions. One efficient method involves the reaction of 4H-pyrido[1,2-a]pyrimidine-2-hydroxy-4-one with β-naphthol and substituted aromatic aldehydes . This reaction is carried out under moderate to good yields and involves the use of spectral methods to establish the structure of the pyridopyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the multicomponent synthesis approach mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridopyrimidine derivatives, while substitution reactions can introduce various functional groups into the pyridopyrimidine scaffold .
Scientific Research Applications
2,6-Dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects . Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
4H-Pyrido[1,2-a]pyrimidine-2-hydroxy-4-one: A related compound with similar structural features and biological activities.
3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: An intermediate in the synthesis of Risperidone, a combined serotonin and dopamine receptor antagonist.
Uniqueness
2,6-Dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific substitution pattern and the resulting biological activities.
Properties
CAS No. |
39080-49-4 |
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Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2,6-dimethyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C10H14N2O/c1-7-6-10(13)12-8(2)4-3-5-9(12)11-7/h6,8H,3-5H2,1-2H3 |
InChI Key |
URBGBHMINXIAOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2=NC(=CC(=O)N12)C |
Origin of Product |
United States |
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